Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-
Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-
Brand Name:
Vulcanchem
CAS No.:
125185-94-6
VCID:
VC20879490
InChI:
InChI=1S/C47H69N13O9/c1-25(2)13-33(22-69-39(42(48)63)14-26(3)4)57-38(17-32-20-50-24-54-32)46(67)59-40(62)21-52-47(68)41(27(5)6)60-43(64)28(7)55-44(65)36(15-30-18-51-35-12-10-9-11-34(30)35)58-45(66)37(56-29(8)61)16-31-19-49-23-53-31/h9-12,18-20,23-28,33,36-39,41,51,57H,13-17,21-22H2,1-8H3,(H2,48,63)(H,49,53)(H,50,54)(H,52,68)(H,55,65)(H,56,61)(H,58,66)(H,60,64)(H,59,62,67)/t28-,33-,36-,37-,38-,39-,41-/m0/s1
SMILES:
CC(C)CC(COC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C
Molecular Formula:
C47H69N13O9
Molecular Weight:
960.1 g/mol
Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-
CAS No.: 125185-94-6
Cat. No.: VC20879490
Molecular Formula: C47H69N13O9
Molecular Weight: 960.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125185-94-6 |
|---|---|
| Molecular Formula | C47H69N13O9 |
| Molecular Weight | 960.1 g/mol |
| IUPAC Name | (2S)-2-[(2S)-2-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylpentoxy]-4-methylpentanamide |
| Standard InChI | InChI=1S/C47H69N13O9/c1-25(2)13-33(22-69-39(42(48)63)14-26(3)4)57-38(17-32-20-50-24-54-32)46(67)59-40(62)21-52-47(68)41(27(5)6)60-43(64)28(7)55-44(65)36(15-30-18-51-35-12-10-9-11-34(30)35)58-45(66)37(56-29(8)61)16-31-19-49-23-53-31/h9-12,18-20,23-28,33,36-39,41,51,57H,13-17,21-22H2,1-8H3,(H2,48,63)(H,49,53)(H,50,54)(H,52,68)(H,55,65)(H,56,61)(H,58,66)(H,60,64)(H,59,62,67)/t28-,33-,36-,37-,38-,39-,41-/m0/s1 |
| Standard InChI Key | IEDVWKRAEARLLP-NCKUFQAVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CO[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
| SMILES | CC(C)CC(COC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
| Canonical SMILES | CC(C)CC(COC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator